[5-Morpholino-4-(2-pyridinyl)-2-thienyl](phenyl)methanone
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Overview
Description
5-Morpholino-4-(2-pyridinyl)-2-thienylmethanone is a complex organic compound that features a morpholine ring, a pyridine ring, and a thiophene ring, all connected to a central phenyl methanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholino-4-(2-pyridinyl)-2-thienylmethanone typically involves multi-step organic reactions. One possible route could include:
Formation of the Morpholino Group: Starting with a suitable precursor, the morpholine ring can be introduced through nucleophilic substitution reactions.
Introduction of the Pyridine Ring: The pyridine ring can be attached via cross-coupling reactions such as Suzuki or Heck coupling.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing reagents.
Final Assembly: The final step involves the coupling of the morpholino, pyridine, and thiophene rings to the phenyl methanone core under specific conditions, such as using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Morpholino-4-(2-pyridinyl)-2-thienylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-Morpholino-4-(2-pyridinyl)-2-thienylmethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the development of new drugs or therapeutic agents.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, 5-Morpholino-4-(2-pyridinyl)-2-thienylmethanone could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Morpholino-4-(2-pyridinyl)-2-thienylmethanone would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
5-Morpholino-4-(2-pyridinyl)-2-thienylmethanone: vs. : The methanol derivative might have different solubility and reactivity properties.
5-Morpholino-4-(2-pyridinyl)-2-thienylmethanone: vs. : The ethanone derivative might exhibit different electronic properties due to the presence of an additional carbon atom.
Uniqueness
The uniqueness of 5-Morpholino-4-(2-pyridinyl)-2-thienylmethanone lies in its combination of three distinct heterocyclic rings, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(5-morpholin-4-yl-4-pyridin-2-ylthiophen-2-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c23-19(15-6-2-1-3-7-15)18-14-16(17-8-4-5-9-21-17)20(25-18)22-10-12-24-13-11-22/h1-9,14H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODCYJLLHGQGDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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